N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-13(2)20(26)23-8-3-4-15-5-6-16(10-17(15)23)22-19(25)18(24)21-11-14-7-9-27-12-14/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFARNVZPKLLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a complex organic compound recognized for its potential biological activities. This article provides an in-depth exploration of its biological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a tetrahydroquinoline moiety with an oxalamide linkage and a thiophene ring. Its molecular formula is , with a molecular weight of approximately 380.4 g/mol . The presence of these functional groups suggests diverse pharmacological properties.
Antitumor Properties
Preliminary studies indicate that compounds containing tetrahydroquinoline structures often exhibit significant antitumor activity. For instance, research has shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation and migration . The incorporation of the thiophene ring may enhance these effects by providing additional interaction sites with biological targets.
Antimicrobial Effects
The compound's structural components suggest potential antimicrobial properties. Tetrahydroquinoline derivatives are frequently associated with antibacterial and antifungal activities. The sulfamoyl group present in similar compounds has been linked to enhanced antibacterial efficacy, indicating that the thiophene component could similarly bolster antimicrobial effects .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to therapeutic outcomes .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of Tetrahydroquinoline Derivative : Starting from isobutyryl derivatives.
- Formation of Oxalamide Linkage : Using oxalyl chloride to create the oxalamide functional group.
- Incorporation of Thiophene : Reacting with thiophenes under controlled conditions to ensure high yield and purity .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(phenethyl)oxalamide | Contains phenethyl group | Potentially different biological activity due to phenethyl presence |
| N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(morpholinoethyl)oxalamide | Contains morpholine ring | May exhibit distinct pharmacological properties |
This table illustrates how variations in structure can influence biological activity and therapeutic applications.
Case Studies
Recent studies have focused on the biological activity of similar compounds:
- Study on Anticancer Activity : Research demonstrated that tetrahydroquinoline derivatives significantly inhibited the growth of various cancer cell lines through apoptosis induction .
- Antimicrobial Efficacy Trials : Compounds similar to N1-(1-isobutyryl...) showed promising results against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Derivatives
The compound’s structural uniqueness lies in its tetrahydroquinoline and thiophene substituents. Below is a comparative analysis with key oxalamide analogs from the evidence:
Table 1: Structural and Functional Comparison of Selected Oxalamides
Key Observations:
Structural Diversity: The tetrahydroquinoline group in the target compound distinguishes it from analogs like S336 (aromatic dimethoxybenzyl) and antiviral derivatives (thiazole-pyrrolidine hybrids) .
Biological Activity :
- Antiviral oxalamides (e.g., compounds 13–15) achieve sub-micromolar IC50 values against HIV by targeting the CD4-binding site, suggesting the target compound may share mechanistic pathways if optimized for similar targets .
- Umami agonists like S336 rely on aromatic and heterocyclic substituents for TAS1R1/TAS1R3 receptor binding, a feature less prominent in the target compound’s structure .
Thiophene-containing analogs often exhibit improved metabolic resistance compared to furan or pyridine derivatives due to sulfur’s electron-withdrawing effects .
Q & A
Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?
- Formulation :
- Use co-solvents (e.g., 10% DMSO/PEG-400) or cyclodextrin-based encapsulation .
- Assess bioavailability via pharmacokinetic profiling in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
